molecular formula C13H12N2 B13139670 9H-Fluorene-3,6-diamine

9H-Fluorene-3,6-diamine

Cat. No.: B13139670
M. Wt: 196.25 g/mol
InChI Key: RTFUEWUXBUEAEA-UHFFFAOYSA-N
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Description

9H-Fluorene-3,6-diamine is an organic compound with the molecular formula C13H12N2 It is a derivative of fluorene, characterized by the presence of two amino groups at the 3 and 6 positions of the fluorene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene-3,6-diamine typically involves the nitration of fluorene followed by reduction. The nitration process introduces nitro groups at the desired positions, which are subsequently reduced to amino groups. Common reagents used in these steps include nitric acid for nitration and hydrogen gas with a palladium catalyst for reduction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 9H-Fluorene-3,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitroso derivatives, secondary amines, and various substituted fluorene compounds .

Scientific Research Applications

9H-Fluorene-3,6-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes and pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 9H-Fluorene-3,6-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. Molecular docking studies have shown that the compound can bind to specific enzymes, providing insights into its potential therapeutic applications .

Comparison with Similar Compounds

Uniqueness: 9H-Fluorene-3,6-diamine is unique due to the specific positioning of its amino groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

9H-fluorene-3,6-diamine

InChI

InChI=1S/C13H12N2/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)12(8)6-10/h1-4,6-7H,5,14-15H2

InChI Key

RTFUEWUXBUEAEA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)N)C3=C1C=CC(=C3)N

Origin of Product

United States

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